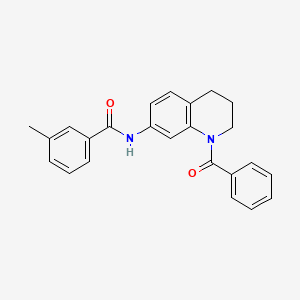![molecular formula C19H17N3O3S B6566983 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide CAS No. 921839-04-5](/img/structure/B6566983.png)
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide, also known as S-Methyl-6-Methanesulfonylpyridazin-3-yl-N-Phenylbenzamide, is an organic compound belonging to the class of benzamides. It is a white solid that is insoluble in water, but soluble in organic solvents. This compound has been studied for its potential applications in various scientific fields, such as drug synthesis, biochemistry, and physiology. In
科学的研究の応用
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide has many potential scientific research applications. It has been studied for its potential use as a drug synthesis intermediate, as a ligand for metal ion binding, and as a substrate for enzyme-catalyzed reactions. Additionally, this compound has been studied for its potential use in biochemistry and physiology. It has been studied for its ability to modulate the activity of certain enzymes and receptors, as well as its ability to act as a ligand for metal ions.
作用機序
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide is not yet known. However, it is believed that this compound may act as a ligand for metal ions, which could then modulate the activity of certain enzymes and receptors. Additionally, it is believed that this compound may act as a substrate for enzyme-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide are not yet known. However, it is believed that this compound may have the potential to modulate the activity of certain enzymes and receptors, as well as act as a ligand for metal ions. Additionally, it is believed that this compound may have the potential to act as a substrate for enzyme-catalyzed reactions.
実験室実験の利点と制限
The advantages of using N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide in laboratory experiments include its low cost, its ease of synthesis, and its potential to act as a ligand for metal ions. Additionally, this compound has the potential to act as a substrate for enzyme-catalyzed reactions. The limitations of using this compound in laboratory experiments include its insolubility in water and its potential to modulate the activity of certain enzymes and receptors.
将来の方向性
The potential future directions for the research and development of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide include further investigation into its potential use as a drug synthesis intermediate, its potential use as a ligand for metal ions, and its potential to act as a substrate for enzyme-catalyzed reactions. Additionally, further research into its biochemical and physiological effects, and its potential to modulate the activity of certain enzymes and receptors is needed. Finally, further research into its advantages and limitations for laboratory experiments is needed.
合成法
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide is a three-step process. The first step involves the reaction of pyridazin-3-ylmethylsulfonyl chloride with an alkylbenzene in the presence of a base such as sodium hydroxide. This reaction results in the formation of a pyridazin-3-ylmethylsulfonylbenzene. The second step involves the reaction of the pyridazin-3-ylmethylsulfonylbenzene with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of S-methyl-6-methanesulfonylpyridazin-3-ylmethylbenzene. The final step involves the reaction of the S-methyl-6-methanesulfonylpyridazin-3-ylmethylbenzene with phenyl isocyanate in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamideethanesulfonylpyridazin-3-yl-N-Phenylbenzamide.
特性
IUPAC Name |
3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-4-3-5-15(12-13)19(23)20-16-8-6-14(7-9-16)17-10-11-18(22-21-17)26(2,24)25/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIIBDSMBDIBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(4-{[(5-methylfuran-2-yl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6566900.png)
![2-[(4-bromophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566911.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566914.png)
![2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566916.png)
![2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566924.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566935.png)
![2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566936.png)
![methyl 3-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate](/img/structure/B6566942.png)
![2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566954.png)
![2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566959.png)
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6566966.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B6566975.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenyl)acetamide](/img/structure/B6566998.png)